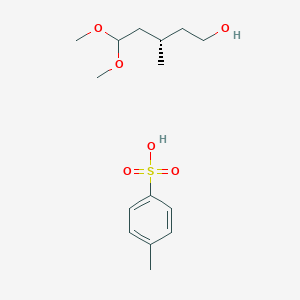
(3S)-5,5-dimethoxy-3-methylpentan-1-ol;4-methylbenzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-5,5-dimethoxy-3-methylpentan-1-ol;4-methylbenzenesulfonic acid is a complex organic compound It consists of a chiral alcohol, (3S)-5,5-dimethoxy-3-methylpentan-1-ol, and an aromatic sulfonic acid, 4-methylbenzenesulfonic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-5,5-dimethoxy-3-methylpentan-1-ol typically involves the stereoselective reduction of a suitable precursor, such as a ketone or an ester. Common reagents for this reduction include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to ensure the desired stereochemistry.
4-methylbenzenesulfonic acid can be prepared by sulfonation of toluene using sulfuric acid (H2SO4) or oleum. The reaction is typically carried out at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods
Industrial production of (3S)-5,5-dimethoxy-3-methylpentan-1-ol may involve large-scale reduction processes using catalytic hydrogenation. For 4-methylbenzenesulfonic acid, continuous sulfonation reactors are employed to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-5,5-dimethoxy-3-methylpentan-1-ol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Further reduction can yield different alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
4-methylbenzenesulfonic acid primarily participates in:
Electrophilic substitution: Such as nitration, halogenation, and alkylation.
Acid-base reactions: It can act as a strong acid in various neutralization reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles under acidic or basic conditions
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Different alcohols, hydrocarbons
Substitution: Functionalized derivatives
Aplicaciones Científicas De Investigación
(3S)-5,5-dimethoxy-3-methylpentan-1-ol;4-methylbenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a reagent in various organic transformations.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of (3S)-5,5-dimethoxy-3-methylpentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into active sites of enzymes, influencing their activity. The sulfonic acid group can participate in acid-base catalysis, enhancing the reactivity of the compound in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-5,5-dimethoxy-3-methylpentan-1-ol: The enantiomer of (3S)-5,5-dimethoxy-3-methylpentan-1-ol with different stereochemistry.
4-methylbenzenesulfonamide: A derivative of 4-methylbenzenesulfonic acid with an amide group.
5,5-dimethoxy-3-methylpentanoic acid: A carboxylic acid derivative of (3S)-5,5-dimethoxy-3-methylpentan-1-ol.
Uniqueness
The unique combination of a chiral alcohol and an aromatic sulfonic acid in (3S)-5,5-dimethoxy-3-methylpentan-1-ol;4-methylbenzenesulfonic acid provides distinct reactivity and potential for diverse applications. Its ability to participate in both stereoselective and electrophilic reactions sets it apart from other similar compounds.
Propiedades
Número CAS |
402856-59-1 |
|---|---|
Fórmula molecular |
C15H26O6S |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
(3S)-5,5-dimethoxy-3-methylpentan-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C8H18O3.C7H8O3S/c1-7(4-5-9)6-8(10-2)11-3;1-6-2-4-7(5-3-6)11(8,9)10/h7-9H,4-6H2,1-3H3;2-5H,1H3,(H,8,9,10)/t7-;/m0./s1 |
Clave InChI |
XPDNPDMJOGLPAE-FJXQXJEOSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)O.C[C@@H](CCO)CC(OC)OC |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(CCO)CC(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















